molecular formula C8H3Cl3F2O B14150956 2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride CAS No. 103877-77-6

2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride

Cat. No.: B14150956
CAS No.: 103877-77-6
M. Wt: 259.5 g/mol
InChI Key: WKKORZVODKFEMK-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H3Cl3F2O. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms, two fluorine atoms, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride typically involves the chlorination and fluorination of a suitable precursor. One common method involves the reaction of 2,6-dichlorotoluene with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of a catalyst such as phosphorus pentachloride at temperatures ranging from 50 to 250°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding benzyl derivatives.

    Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it highly reactive. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound can also undergo electrophilic aromatic substitution reactions, where electrophiles attack the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-methylbenzoyl chloride
  • 3,5-Difluoro-4-methylbenzoyl chloride
  • 2,6-Dichloro-3,5-difluorobenzoyl chloride

Uniqueness

2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride is unique due to the combination of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. The presence of both electron-withdrawing groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

103877-77-6

Molecular Formula

C8H3Cl3F2O

Molecular Weight

259.5 g/mol

IUPAC Name

2,6-dichloro-3,5-difluoro-4-methylbenzoyl chloride

InChI

InChI=1S/C8H3Cl3F2O/c1-2-6(12)4(9)3(8(11)14)5(10)7(2)13/h1H3

InChI Key

WKKORZVODKFEMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1F)Cl)C(=O)Cl)Cl)F

Origin of Product

United States

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